4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the core pyridine structure, followed by the introduction of the thiazolo[3,2-b][1,2,4]triazole moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-methyl-6-oxo-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-1,6-dihydropyridine-3-carboxamide: shares similarities with other heterocyclic compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-17-5-9(10(21-2)3-11(17)19)12(20)14-4-8-6-22-13-15-7-16-18(8)13/h3,5-7H,4H2,1-2H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBYAXWYYIHILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CSC3=NC=NN23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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